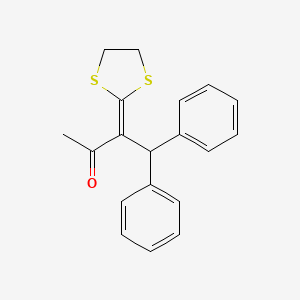
3-(1,3-Dithiolan-2-ylidene)-4,4-diphenylbutan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Dithiolan-2-ylidene)-4,4-diphenylbutan-2-one is an organic compound that features a unique structure with a dithiolane ring and a diphenylbutanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dithiolan-2-ylidene)-4,4-diphenylbutan-2-one typically involves the reaction of 4,4-diphenylbutan-2-one with 1,2-dithiolane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the dithiolane ring. Common reagents used in this synthesis include carbon disulfide and propargyl bromide, with triethylamine as a base .
Industrial Production Methods
the principles of green chemistry, such as solvent-free synthesis and the use of environmentally friendly reagents, are often applied to optimize the production process .
化学反应分析
Types of Reactions
3-(1,3-Dithiolan-2-ylidene)-4,4-diphenylbutan-2-one undergoes various types of chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Substitution: The dithiolane ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are commonly employed
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted dithiolane derivatives
科学研究应用
3-(1,3-Dithiolan-2-ylidene)-4,4-diphenylbutan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic and optical properties
作用机制
The mechanism of action of 3-(1,3-Dithiolan-2-ylidene)-4,4-diphenylbutan-2-one is not fully understood. it is believed to interact with various molecular targets through its dithiolane ring and carbonyl group. These interactions may involve the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function .
相似化合物的比较
Similar Compounds
2-(1,3-Dithiolan-2-ylidene)-5-(1,3-dithian-2-ylidene)-1,3,4,6-tetrathiapentalene: A hybrid compound with similar dithiolane and dithiane rings.
N′-(1,3-Dithiolan-2-ylidene)-3-(phenylamino)propanehydrazide: Another compound featuring a dithiolane ring.
Uniqueness
3-(1,3-Dithiolan-2-ylidene)-4,4-diphenylbutan-2-one is unique due to its combination of a dithiolane ring and a diphenylbutanone moiety.
属性
CAS 编号 |
925208-20-4 |
|---|---|
分子式 |
C19H18OS2 |
分子量 |
326.5 g/mol |
IUPAC 名称 |
3-(1,3-dithiolan-2-ylidene)-4,4-diphenylbutan-2-one |
InChI |
InChI=1S/C19H18OS2/c1-14(20)17(19-21-12-13-22-19)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,18H,12-13H2,1H3 |
InChI 键 |
YWIROEFSTYUZCL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(=C1SCCS1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


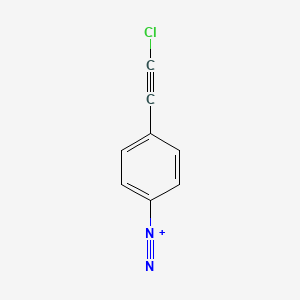

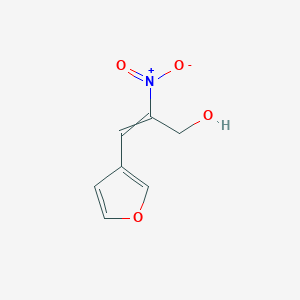

![1-[4'-(Dimethylamino)[1,1'-biphenyl]-2-yl]ethan-1-one](/img/structure/B14191246.png)
![3-[2-(2-Bromophenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B14191253.png)
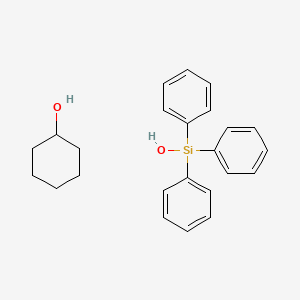

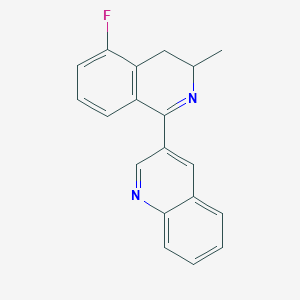
![7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14191292.png)
![1-cyclohexyl-2-phenyl-1H-thieno[3,2-d]imidazole-5-carboxylic acid](/img/structure/B14191298.png)
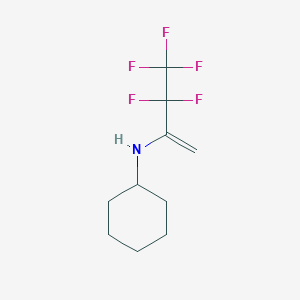
![3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enamide](/img/structure/B14191302.png)
![3-(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14191307.png)
